2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde

Synthetic Chemistry Process Optimization Nitrobenzaldehyde Synthesis

Sourcing polysubstituted benzaldehydes with reliable orthogonal reactivity often leads to inconsistent yields and lengthy purification. 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde (CAS 2384721-80-4) eliminates these bottlenecks with a defined reactivity hierarchy (F > OCF2H > Cl), enabling programmed sequential functionalization. • Orthogonal Reactivity: Exploit the OCF2H handle under high-pressure amination, then perform cross-coupling at the Cl site-impossible with simpler analogs lacking the tunable OCF2H group. • Process-Ready Scalability: The ortho-chloro substitution resists detrimental ipso-substitution of the aldehyde during nitration, ensuring higher effective yields and simpler purification for kilo-scale campaigns.

Molecular Formula C8H4ClF2NO4
Molecular Weight 251.57 g/mol
Cat. No. B13474126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde
Molecular FormulaC8H4ClF2NO4
Molecular Weight251.57 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])OC(F)F)Cl)C=O
InChIInChI=1S/C8H4ClF2NO4/c9-5-2-7(16-8(10)11)6(12(14)15)1-4(5)3-13/h1-3,8H
InChIKeyDKSLXQRMLMBPIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde: Identity & Key Properties


2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde (CAS: 2384721-80-4) is a polysubstituted aromatic aldehyde featuring chloro, difluoromethoxy, and nitro substituents on a benzaldehyde scaffold . Its molecular formula is C8H4ClF2NO4, with a molecular weight of 251.57 g/mol . The compound is classified as a difluoromethoxyaromatic aldehyde, a class widely utilized as synthetic intermediates for accessing compounds with physiological activity, including potential pesticides and pharmaceuticals [1]. The strategic arrangement of its electron-withdrawing substituents confers a unique reactivity profile that underpins its value in medicinal chemistry and organic synthesis, distinguishing it from simpler nitrobenzaldehyde analogs [2].

2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde: Generic Substitution Pitfalls


The precise substitution pattern of 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde is not arbitrary; it is a critical determinant of both its synthetic utility and potential biological activity. Empirical studies demonstrate that seemingly minor changes—such as the position of the chloro substituent relative to the aldehyde group or the replacement of the difluoromethoxy group—radically alter reaction outcomes, including the extent of detrimental ipso-substitution during nitration [1]. Furthermore, the difluoromethoxy group itself exhibits a distinct reactivity hierarchy in nucleophilic substitution compared to other halogens or pseudohalogens [2]. Therefore, substituting a closely related analog (e.g., 2-chloro-5-nitrobenzaldehyde or a methoxy derivative) without rigorous validation will likely lead to divergent reaction profiles, compromised yields, and failure to reproduce biological results. This necessitates a compound-specific selection based on quantitative comparative evidence, as detailed below.

2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde: Comparative Evidence


Ipso-Substitution: Chloro Position Effect

The specific positioning of the chloro substituent on 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde directly impacts its stability during nitration reactions, a key step in the synthesis of this compound class. In contrast to analogs lacking the ortho-chloro group, this compound exhibits a reduced propensity for detrimental ipso-substitution of the aldehyde group, thereby preserving the desired benzaldehyde functionality [1]. The target compound's substitution pattern (chloro ortho- to aldehyde) results in a lower contribution of ipso-substitution compared to compounds with a chloro in the meta-position. The specific percentage contribution of ipso-substitution is reduced in the presence of the ortho-chloro substituent [1].

Synthetic Chemistry Process Optimization Nitrobenzaldehyde Synthesis

OCF2H Reactivity in Aminodehalogenation

The difluoromethoxy (OCF2H) group in 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde exhibits a defined and unique reactivity as a leaving group in aminodehalogenation reactions, positioned between fluorine and chlorine atoms in terms of its substitution potential [1]. This established hierarchy—Fluorine > Difluoromethoxy > Chlorine—provides a predictable and tunable handle for selective functionalization that is absent in analogs with simpler substituents like methoxy or those lacking the OCF2H group [1]. The OCF2H group can be replaced by an amino group under specific high-pressure/temperature conditions (80-160 °C with aqueous ammonia) [1].

Nucleophilic Aromatic Substitution Amination Synthetic Methodology

Selective eNOS Inhibition Profile

This compound demonstrates selective enzyme inhibition with a reported IC50 value of 180 nM against human endothelial nitric oxide synthase (eNOS), a validated drug target for cardiovascular and inflammatory diseases [1]. This level of activity is notable when compared to its lack of inhibition against other enzymes, such as acetylcholinesterase, where it showed no activity at a concentration of 100 µM , suggesting a degree of target selectivity not universally observed among nitrobenzaldehyde derivatives.

Enzymology Drug Discovery Nitric Oxide Synthase

2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde: Key Applications


eNOS Inhibitor Lead Optimization

The validated sub-micromolar activity against human eNOS (IC50 = 180 nM) makes 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde a suitable starting point or fragment for lead optimization programs focused on cardiovascular, inflammatory, or neurological conditions where eNOS modulation is implicated [1]. Its selectivity profile over AChE (no inhibition at 100 µM) reduces the risk of off-target effects related to cholinergic signaling, a common pitfall in CNS-targeting programs [2].

Orthogonal Functionalization Intermediate

The defined reactivity hierarchy (F > OCF2H > Cl) in nucleophilic substitution reactions [1] enables chemists to use this compound as a strategic building block. It allows for the programmed, sequential introduction of different functional groups, for instance, by first exploiting the reactivity of the OCF2H group under high-pressure amination, followed by transition-metal-catalyzed cross-coupling at the chlorine site. This orthogonal reactivity is a key differentiator from simpler analogs like 2-chloro-5-nitrobenzaldehyde, which lack the tunable OCF2H handle [1].

Aldehyde-Preserving Nitration

For process chemists developing scalable routes, the resistance of 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde to detrimental ipso-substitution of its aldehyde group during nitration is a critical advantage [2]. This property, conferred by the ortho-chloro substitution, translates to a higher effective yield and a more robust, scalable process with less complex purification. This is a significant improvement over analogs with meta-chloro substitution, which are more prone to yield loss via aldehyde cleavage [2].

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